molecular formula C11H15ClN2 B1383707 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride CAS No. 95271-71-9

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride

Cat. No.: B1383707
CAS No.: 95271-71-9
M. Wt: 210.7 g/mol
InChI Key: HZZFELXEWGAVLC-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride (CAS: 2060061-98-3) is a substituted imidazole derivative characterized by a benzyl group at position 1 and a methyl group at position 2 of the partially hydrogenated imidazole ring . This structural motif is common in compounds targeting adrenergic receptors, though its specific pharmacological profile remains less documented compared to structurally related analogs.

Properties

IUPAC Name

1-benzyl-2-methyl-4,5-dihydroimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-10-12-7-8-13(10)9-11-5-3-2-4-6-11;/h2-6H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFELXEWGAVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 2-methylimidazole in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole derivative. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of imidazole compounds, including 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride, exhibit promising antiviral properties. A notable study highlighted its potential as an inhibitor of HIV protease, which is crucial for the replication of the HIV virus. This compound serves as a scaffold for designing more potent inhibitors against HIV, showcasing its relevance in antiviral drug development .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated that imidazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. For instance, a synthesized derivative showed significant zones of inhibition when tested against these bacteria, indicating its potential as an antibacterial agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented in several studies:

Compound Zone of Inhibition (mm) Tested Pathogen
1a23.09S. aureus
1b14.28B. subtilis
1c19.04E. coli
Norfloxacin21Reference Control

These results suggest that specific modifications to the imidazole structure can enhance antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications .

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for synthesizing various biologically active compounds. Its ability to undergo alkylation and other functional group transformations makes it versatile in synthetic routes aimed at developing new therapeutic agents .

Case Studies

Several case studies have been conducted to explore the efficacy and applications of this compound:

Case Study 1: Antibacterial Activity Evaluation

A study synthesized multiple derivatives of imidazole and tested their antibacterial properties using standard methods such as the Kirby-Bauer disc diffusion technique. The findings indicated that certain derivatives exhibited enhanced activity against resistant strains of bacteria, underscoring the importance of structural modifications in improving efficacy .

Case Study 2: HIV Protease Inhibition

In another research effort, the focus was on developing imidazole derivatives as inhibitors of HIV protease. The study utilized structure-activity relationship (SAR) analysis to identify key functional groups that enhance binding affinity and inhibitory action against the enzyme, demonstrating the compound's potential in antiviral therapy .

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between 1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride and related imidazoline derivatives:

Compound Substituents CAS No. Pharmacological Activity Applications
1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole HCl 1-Benzyl, 2-methyl 2060061-98-3 Not explicitly reported (structural analog of α-adrenergic ligands) Research compound
RX-821002 HCl 2-(2-Methoxy-1,4-benzodioxan-2-yl) 109544-45-8 α2-Adrenoceptor antagonist Neuroscience research
Tolazoline HCl 2-Benzyl (no methyl substitution) 59-97-2 Non-selective α-adrenergic blocker Vasodilation, diagnostic uses
Xylometazoline HCl 2-[[4-(tert-Butyl)-2,6-dimethylphenyl]methyl] 1218-35-5 α1-Adrenoceptor agonist Nasal decongestant
Naphazoline HCl 2-(Naphthalen-1-ylmethyl) 550-99-2 α1-Adrenoceptor agonist Ocular/nasal decongestant
Tetrahydrozoline HCl 2-(1,2,3,4-Tetrahydronaphthalen-1-yl) 522-48-5 α1-Adrenoceptor agonist Ocular redness relief
2-[(2-Methylbenzyl)thio]-4,5-dihydro-1H-imidazole HCl 2-(2-Methylbenzylthio) 1055196-28-5 Not reported Industrial/research chemical

Key Structural Differences

  • Benzyl vs. Bulky Aromatic Groups : The target compound’s benzyl group contrasts with Xylometazoline’s tert-butyl-substituted aromatic ring, which enhances α1-selectivity and duration of action .
  • Methyl Substitution : The 2-methyl group in the target compound distinguishes it from Tolazoline (unsubstituted imidazole) and RX-821002 (methoxy-benzodioxan substituent) .
  • Ring Systems : Naphazoline and Tetrahydrozoline feature naphthalene-derived rings, increasing lipophilicity and receptor-binding affinity compared to the simpler benzyl group .

Pharmacological Profiles

  • Receptor Specificity: Agonists: Xylometazoline, Naphazoline, and Tetrahydrozoline act as α1-adrenoceptor agonists, inducing vasoconstriction . Antagonists: RX-821002 and Tolazoline antagonize α2- and α-adrenoceptors, respectively, with Tolazoline showing broader non-selectivity .
  • Therapeutic Indications: Decongestants (Xylometazoline, Naphazoline) rely on rapid vasoconstriction, while RX-821002 is used experimentally to study noradrenergic pathways .

Physicochemical and Analytical Data

Parameter 1-Benzyl-2-methyl-4,5-dihydro-1H-imidazole HCl Tolazoline HCl RX-821002 HCl
Molecular Weight Not reported 196.72 g/mol 270.71 g/mol
Solubility Not reported Water-soluble 10 mM in DMSO
Purity (HPLC) Not reported >98% ≥98%
Key Spectral Data Not available IR, NMR NMR, MS

Biological Activity

1-benzyl-2-methyl-4,5-dihydro-1H-imidazole hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields of research.

This compound serves as both a catalyst and an inhibitor in biochemical reactions. It interacts with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. The compound can either inhibit or activate these enzymes based on the specific context of the reaction, influencing the metabolism of numerous drugs and endogenous compounds.

Cellular Effects

The compound significantly impacts cellular processes, including:

  • Cell Signaling : Modulates the activity of kinases and phosphatases that regulate signaling pathways.
  • Gene Expression : Alters the expression of genes involved in metabolic processes.
  • Cellular Metabolism : Influences metabolic pathways by affecting enzyme activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with specific biomolecules. This binding can lead to:

  • Inhibition : Preventing substrate binding at enzyme active sites.
  • Activation : Enhancing the activity of certain enzymes under specific conditions.

Temporal Effects

In laboratory settings, the stability and degradation of this compound can vary over time. While it remains stable under standard conditions, exposure to light or high temperatures can lead to degradation. Long-term exposure may result in alterations in cellular functions such as proliferation and differentiation.

Dosage Effects

The biological effects of this compound are dose-dependent:

  • Low Doses : Can enhance enzyme activity and modulate signaling pathways positively.
  • High Doses : May lead to cytotoxicity and organ damage, indicating a threshold effect where optimal activity occurs within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with key enzymes that influence metabolic flux and metabolite levels. It has been shown to affect amino acid and nucleotide metabolism by modulating enzyme activities within these pathways.

Transport and Distribution

The transport mechanisms for this compound include both active and passive transport across cell membranes. Once inside the cell, it binds to intracellular proteins, affecting its localization and accumulation.

Applications in Scientific Research

The compound has several applications across different fields:

FieldApplication Description
ChemistryUsed as a building block in synthesizing complex molecules.
BiologyStudied for potential antimicrobial and antifungal properties.
MedicineOngoing research into therapeutic applications for various diseases.
IndustryUtilized in producing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of imidazole derivatives similar to this compound:

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Studies : Investigations into related compounds have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .
  • Enzyme Interaction Studies : Studies have demonstrated how these compounds can selectively inhibit certain enzymes involved in drug metabolism, which could have implications for drug design and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.